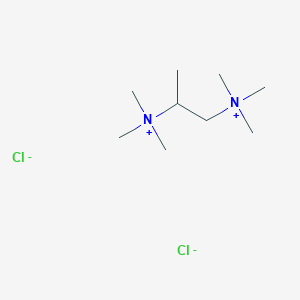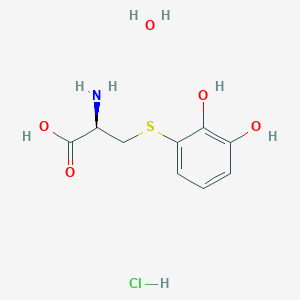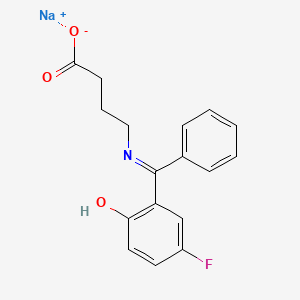
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt is a complex organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a phenylmethylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt typically involves multiple steps, including the formation of the phenylmethylene intermediate and subsequent reactions to introduce the fluorine and hydroxyl groups. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid
- 4-(((5-Chloro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
- 4-(((5-Bromo-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
Uniqueness
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
62665-52-5 |
|---|---|
Fórmula molecular |
C17H15FNNaO3 |
Peso molecular |
323.29 g/mol |
Nombre IUPAC |
sodium;4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]butanoate |
InChI |
InChI=1S/C17H16FNO3.Na/c18-13-8-9-15(20)14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)22;/h1-3,5-6,8-9,11,20H,4,7,10H2,(H,21,22);/q;+1/p-1 |
Clave InChI |
UDLNBWPDGRBGSF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=NCCCC(=O)[O-])C2=C(C=CC(=C2)F)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


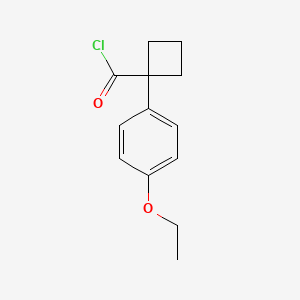

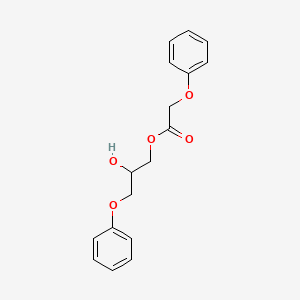
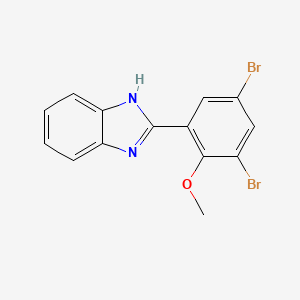
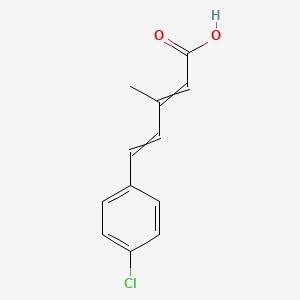

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
